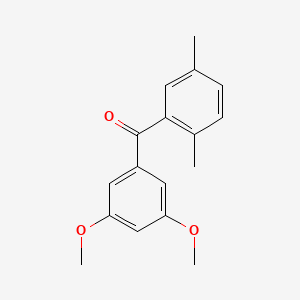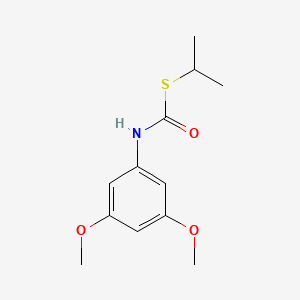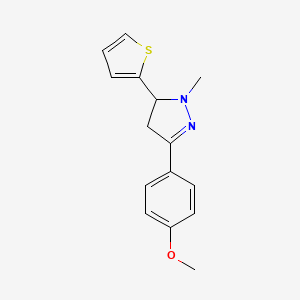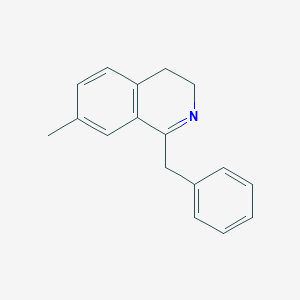
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- is an organic compound with the molecular formula C16H16O3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then oxidized to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: Similar in structure but with different substituents on the aromatic rings.
(4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone: Contains a bromine atom, which can alter its reactivity and properties.
(4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone: Contains a chlorine atom, affecting its chemical behavior.
Uniqueness
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- is unique due to the specific arrangement of methoxy and methyl groups on the aromatic rings
Propiedades
Número CAS |
1017131-99-5 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-6-12(2)16(7-11)17(18)13-8-14(19-3)10-15(9-13)20-4/h5-10H,1-4H3 |
Clave InChI |
YDFMLGNOOPCOKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)



![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
